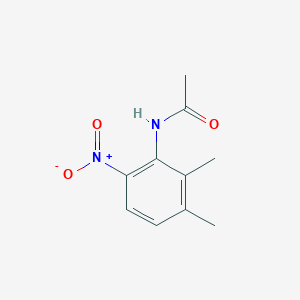

N-(2,3-dimethyl-6-nitrophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)10(7(6)2)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLTXJVPEMCPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407977 | |

| Record name | N-(2,3-dimethyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138330-47-9 | |

| Record name | N-(2,3-dimethyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-DIMETHYL-6'-NITROACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 2,3 Dimethyl 6 Nitrophenyl Acetamide and Its Derivatives

Strategic Design of Precursor Molecules for N-(2,3-dimethyl-6-nitrophenyl)acetamide

The successful synthesis of the target compound hinges on the efficient preparation of its key building blocks. This involves the synthesis of the core substituted aniline (B41778) intermediate and the appropriate acylating agent.

Synthesis of Substituted Aniline Intermediates

The primary precursor for the target molecule is 2,3-dimethyl-6-nitroaniline (B184222) . The synthesis of this intermediate typically starts from 2,3-dimethylaniline (B142581) (also known as 2,3-xylidine). The critical transformation is the regioselective introduction of a nitro group onto the aromatic ring.

The directing effects of the substituents on the 2,3-dimethylaniline ring play a crucial role in determining the position of electrophilic nitration. The amino (-NH2) group is a potent activating, ortho, para-directing group, while the two methyl (-CH3) groups are weakly activating, ortho, para-directors. The combined influence of these groups primarily activates the C4 and C6 positions for electrophilic attack. Consequently, direct nitration of 2,3-dimethylaniline with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is expected to yield a mixture of isomers, namely 2,3-dimethyl-4-nitroaniline (B184224) and the desired 2,3-dimethyl-6-nitroaniline.

To enhance the yield of the desired 6-nitro isomer and prevent oxidative side reactions, a protection strategy is often employed. The amino group is temporarily converted to an acetamido group by reacting 2,3-dimethylaniline with acetic anhydride (B1165640). The resulting N-(2,3-dimethylphenyl)acetamide is then nitrated. The acetamido group is less activating than the amino group but remains an ortho, para-director, leading to a more controlled reaction. The subsequent hydrolysis of the nitro-acetanilides under acidic or basic conditions yields the separated nitroaniline isomers.

A typical procedure for the synthesis of the key aniline intermediate is outlined below:

Protection (Acetylation): 2,3-dimethylaniline is reacted with acetic anhydride, often in an acetic acid solvent or neat, to form N-(2,3-dimethylphenyl)acetamide.

Nitration: The protected acetanilide (B955) is carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (typically 0-10 °C) to control the exothermic reaction. This step produces a mixture of N-(2,3-dimethyl-4-nitrophenyl)acetamide and this compound.

Deprotection (Hydrolysis): The mixture of nitro-acetanilides is hydrolyzed, commonly by heating with aqueous mineral acid (e.g., HCl or H2SO4), to cleave the amide bond and yield the corresponding nitroaniline isomers.

Separation: The resulting mixture of 2,3-dimethyl-4-nitroaniline and 2,3-dimethyl-6-nitroaniline can be separated using techniques such as fractional crystallization or column chromatography, exploiting differences in their physical properties like polarity and solubility.

A study on the synthesis of the analogous 2-methyl-6-nitroaniline (B18888) from 2-methylaniline reported a yield of 59.4% with a purity of up to 99.68% for the desired isomer after separating it from the 2-methyl-4-nitroaniline (B30703) byproduct, highlighting the viability of this protection-nitration-deprotection strategy. researchgate.net

Table 1: Regioselectivity in the Nitration of Substituted Anilines

| Starting Material | Nitration Conditions | Major Products | Rationale for Regioselectivity |

|---|---|---|---|

| Aniline | HNO₃ / H₂SO₄ | m-Nitroaniline and p-Nitroaniline | In strong acid, the anilinium ion forms, which is a meta-director. Direct nitration of the neutral amine gives the para-product. hopemaxchem.com |

| Acetanilide | HNO₃ / H₂SO₄ | p-Nitroacetanilide and o-Nitroacetanilide | The acetamido group (-NHCOCH₃) is an ortho, para-director, with the para-product often favored due to reduced steric hindrance. hopemaxchem.com |

| 2,3-Dimethylaniline | HNO₃ / H₂SO₄ (Predicted) | 2,3-Dimethyl-4-nitroaniline and 2,3-Dimethyl-6-nitroaniline | The -NH₂ and two -CH₃ groups collectively activate the C4 and C6 positions for electrophilic attack. |

Preparation of Acylating Agents for Anilide Formation

The formation of the acetamide (B32628) functional group in this compound requires an acylating agent that can introduce an acetyl group (-COCH₃). The most common and effective reagents for this purpose are acetyl chloride and acetic anhydride .

Acetyl Chloride (CH₃COCl): Acetyl chloride is a highly reactive acylating agent. It is typically synthesized in the laboratory by reacting acetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is often preferred because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. libretexts.org Other chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective. youtube.com

Acetic Anhydride ((CH₃CO)₂O): Acetic anhydride is another widely used acetylating agent, generally considered less harsh than acetyl chloride. A common laboratory preparation involves the reaction of sodium acetate (B1210297) with acetyl chloride. savemyexams.com Industrially, a primary method is the carbonylation of methyl acetate, known as the Tennessee Eastman acetic anhydride process. researchgate.net Another route is the reaction of ketene (B1206846) with acetic acid. researchgate.net

Table 2: Common Laboratory Syntheses of Acylating Agents

| Acylating Agent | Reactants | Typical Byproducts | Reference |

|---|---|---|---|

| Acetyl Chloride | Acetic Acid + Thionyl Chloride (SOCl₂) | SO₂(g) + HCl(g) | libretexts.orgyoutube.com |

| Acetyl Chloride | Acetic Acid + Phosphorus Trichloride (PCl₃) | H₃PO₃ | youtube.com |

| Acetic Anhydride | Acetyl Chloride + Sodium Acetate | NaCl | savemyexams.com |

| Acetic Anhydride | Ketene + Acetic Acid | None | researchgate.net |

Optimization of Amidation Reactions for this compound Synthesis

The core reaction in forming the final product is the amidation (or acylation) of 2,3-dimethyl-6-nitroaniline. Optimization of this step is critical for achieving high yield and purity.

Conventional Thermal and Catalytic Approaches

Conventional methods for amidation involve the reaction of the aniline precursor with an acylating agent in a suitable solvent, often with heating or catalysis.

When using acetyl chloride , the reaction is typically rapid and highly exothermic. It is usually conducted in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at reduced temperatures (0 °C to room temperature) to control the reaction rate. A base, such as pyridine (B92270) or triethylamine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it unreactive.

Using acetic anhydride provides a less vigorous alternative. The reaction can be performed by heating the aniline with acetic anhydride, either neat or in a solvent like glacial acetic acid. While often slower than with acetyl chloride, this method avoids the formation of corrosive HCl gas. A catalytic amount of a strong acid, like sulfuric acid, can be used to accelerate the reaction.

Table 3: Comparison of Conventional Amidation Methods for a Generic Anilide Synthesis

| Method | Acylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann Reaction | Acetyl Chloride | Inert solvent (DCM, THF), Base (Pyridine, Et₃N), 0 °C to RT | High reactivity, fast reaction times | Exothermic, produces corrosive HCl, requires a base |

| Anhydride Acylation | Acetic Anhydride | Neat or in solvent (Acetic Acid), often requires heat (reflux) | Less reactive, byproduct (acetic acid) is less corrosive | Slower reaction, may require higher temperatures or a catalyst |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of anilide formation, microwave irradiation can dramatically reduce reaction times from hours to minutes and frequently leads to improved yields. The mechanism involves the efficient heating of polar molecules and ions in the reaction mixture through dielectric heating, leading to a rapid increase in temperature and reaction rate.

For the synthesis of this compound, a mixture of 2,3-dimethyl-6-nitroaniline and acetic anhydride could be subjected to microwave irradiation, potentially without a solvent. The high polarity of the reactants and the intermediate ammonium (B1175870) salt makes them highly receptive to microwave energy. Research on the microwave-assisted synthesis of other substituted anilides has demonstrated the effectiveness of this approach. For instance, the direct reaction of various substituted anilines with carboxylic acids under microwave irradiation at 150 °C has been shown to produce the corresponding amides in good yields within 1-2 hours.

Table 4: Representative Microwave-Assisted Amide Syntheses

| Reactants | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Quinaldic Acid + 4-Bromoaniline | 150 °C, 800 W | 2 h | 75% | chemeurope.com |

| Aniline + Succinic Anhydride | Domestic Microwave (unspecified power) | 4 min | 40-60% | |

| 4-Methoxyaniline + Formic Acid | Solvent-free, 540 W | 10 min | ~85% | rsc.org |

| 4-Nitroaniline + Formic Acid | Solvent-free, 540 W | 10 min | ~45% | rsc.org |

Flow Chemistry Applications in Anilide Formation

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control of highly exothermic reactions and improving reaction efficiency and product consistency.

For the synthesis of this compound, a flow process would involve pumping separate streams of 2,3-dimethyl-6-nitroaniline and an acylating agent (e.g., acetyl chloride with a base) through a mixing unit and then into a heated or cooled reactor coil. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rates and the reactor volume. This methodology is particularly advantageous for reactions that are fast and exothermic, improving safety and reproducibility compared to large-scale batch processes. The continuous nature of flow synthesis also allows for straightforward integration of in-line purification and analysis steps.

Reviews on the topic highlight that moving traditional amide bond formations into a continuous-flow mode can significantly improve space-time yields and enhance the sustainability and greenness of the synthesis.

Table 5: Examples of Amide Synthesis Using Flow Chemistry

| Amide Product | Flow Reactor Conditions | Residence Time | Yield | Reference |

|---|---|---|---|---|

| N-Benzyl-4-methoxybenzamide | Thioester intermediate route; 2-MeTHF solvent, 25 °C | 30 min (thioester) + 60 min (amide) | 97% | |

| N-Propylpropanamide | Packed bed reactor (4%Pt-4%Re/TiO₂), 120 °C, 20 bar H₂ | Not specified (continuous) | High conversion (75-99%)* | |

| Various Dipeptides | Plug flow reactor, various coupling agents | Minutes to hours | Generally >75% |

Note: This example refers to the reverse reaction (amide hydrogenation) but illustrates the conditions achievable in flow chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental footprint of the manufacturing process. This involves a holistic approach considering solvents, reaction efficiency, and the use of catalytic systems.

Solvent Minimization and Alternative Solvent Strategies

Traditional organic syntheses often rely on volatile and hazardous organic solvents. In the context of synthesizing this compound, which typically involves electrophilic nitration and subsequent amide formation, a move towards greener alternatives is essential. Strategies include using water, supercritical fluids (like CO2), or ionic liquids as reaction media. For instance, the acetylation of 2,3-dimethyl-6-nitroaniline, a key step, could potentially be performed in a greener solvent system, reducing the reliance on chlorinated hydrocarbons or polar aprotic solvents.

| Solvent Type | Traditional Examples | Green Alternatives | Potential Benefits of Green Alternatives |

| Nitration | Sulfuric Acid, Nitric Acid | Solid acid catalysts in solvent-free conditions | Reduced acid waste, easier product separation |

| Acetylation | Dichloromethane, Pyridine | Water, Deep Eutectic Solvents (DES) | Reduced toxicity, potential for recycle, lower cost |

Atom Economy and Reaction Efficiency Enhancements

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. mdpi.com A high atom economy indicates that fewer atoms are wasted as byproducts. urfu.ru The synthesis of this compound from 2,3-dimethyl-6-nitroaniline and acetic anhydride, for example, demonstrates good atom economy as the primary byproduct is acetic acid, which is of low molecular weight.

Theoretical Atom Economy Calculation:

Reactants: 2,3-dimethyl-6-nitroaniline (C₈H₁₀N₂O₂, MW: 166.18 g/mol ) + Acetic Anhydride (C₄H₆O₃, MW: 102.09 g/mol )

Product: this compound (C₁₀H₁₂N₂O₃, MW: 208.22 g/mol )

Byproduct: Acetic Acid (C₂H₄O₂, MW: 60.05 g/mol )

Atom Economy = (MW of Product / Sum of MW of Reactants) x 100 Atom Economy = (208.22 / (166.18 + 102.09)) x 100 ≈ 77.6%

Development of Reusable Catalytic Systems

The shift from stoichiometric reagents to catalytic systems, particularly reusable heterogeneous catalysts, is a key tenet of green chemistry. In the nitration step to produce the precursor, traditional methods using excess sulfuric acid generate significant waste. The development of solid acid catalysts, such as zeolites or sulfated zirconia, offers a reusable alternative that simplifies product purification and minimizes waste streams. Similarly, for the amidation step, enzymatic catalysis could offer a highly selective and reusable option under mild conditions.

| Reaction Step | Conventional Catalyst | Reusable Alternative | Advantages of Reusable Catalyst |

| Nitration | Concentrated Sulfuric Acid (H₂SO₄) | Zeolites (e.g., H-BEA), Nafion | Ease of separation, reusability, reduced corrosion |

| Amidation | Pyridine (as catalyst and base) | Immobilized Lipase | High selectivity, mild reaction conditions, biodegradability |

Chemo- and Regioselective Synthesis of this compound Analogues

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for developing analogues with desired properties.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. The acetamide group in this compound can act as a directed metalation group (DMG), guiding the deprotonation of the aromatic ring at the position ortho to it. However, in this specific molecule, the potential ortho positions are already occupied by methyl and nitro groups. A more viable strategy would be to utilize the directing effect of one of the existing substituents to introduce further functionality. For instance, if the nitro group were reduced to an amine and then converted to a different DMG, selective functionalization at a different position could be achieved.

| Directing Group | Potential Site of Metalation | Subsequent Electrophile (E+) | Potential Product |

| Acetamide (-NHAc) | Ortho position | I₂, CO₂, etc. | Iodinated or carboxylated analogue |

| Converted Nitro (-NH-Boc) | Ortho position | Alkyl halides | Alkylated analogue |

Functional Group Interconversion Pathways

The existing functional groups on this compound offer multiple handles for further chemical modification. The nitro group is particularly versatile. It can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl). This newly formed amino group can then undergo a wide range of reactions, including diazotization to form diazonium salts, which are valuable intermediates for introducing halogens, hydroxyl groups, or cyano groups via Sandmeyer-type reactions. The acetamide group can be hydrolyzed under acidic or basic conditions to regenerate the free amine, providing another route for diversification.

| Functional Group | Reagents | Transformation | Product |

| Nitro (-NO₂) ** | H₂, Pd/C | Reduction | N-(6-amino-2,3-dimethylphenyl)acetamide |

| Amino (-NH₂) ** | NaNO₂, HCl then CuX | Diazotization/Sandmeyer | N-(6-halo-2,3-dimethylphenyl)acetamide |

| Acetamide (-NHCOCH₃) | aq. HCl, heat | Hydrolysis | 2,3-dimethyl-6-nitroaniline |

These advanced synthetic methodologies provide a framework for the efficient and environmentally conscious production of this compound and the systematic development of its analogues, paving the way for new discoveries in various fields of chemical science.

Photochemical and Electrochemical Synthetic Routes to Substituted N-Phenylacetamides

Recent advancements in synthetic organic chemistry have increasingly focused on the use of light and electricity as reagents to drive chemical transformations. These approaches can lead to unique reactivity and selectivity, often under mild reaction conditions. Although direct photochemical or electrochemical synthesis of this compound has not been specifically reported, the principles established for other substituted N-phenylacetamides provide a foundational framework for potential future applications.

Photochemical reactions utilize light energy to promote molecules to excited states, enabling transformations that are often difficult or impossible to achieve through thermal methods.

One notable photochemical approach involves the in situ generation of reactive intermediates for amide synthesis. For instance, a method for the photo-on-demand synthesis of N-substituted trichloroacetamides from tetrachloroethylene (B127269) (TCE) and various amines has been developed. acs.org In this process, photo-irradiation of a TCE solution with a low-pressure mercury lamp in the presence of an amine and oxygen bubbling at over 70 °C leads to the formation of the corresponding N-substituted trichloroacetamide (B1219227) in high yields (up to 97%). acs.org The reaction proceeds via the photochemical oxidation of TCE to trichloroacetyl chloride, a highly toxic and corrosive intermediate, which then reacts in situ with the amine. acs.org This method is applicable to a wide variety of amines, including those with low nucleophilicity. acs.org

Another relevant photochemical method is the Zimmerman–O'Connell–Griffin rearrangement for accessing substituted β-lactams, which are cyclic amides. nih.gov This reaction involves an imine-ketene [2+2] cycloaddition, where the ketene is generated photochemically. This approach avoids the use of stoichiometric bases typically required in the Staudinger synthesis of β-lactams. nih.gov The reaction conditions involve irradiating a solution of the starting materials in a solvent like ethyl acetate with a 440 nm LED. nih.gov This methodology has been shown to be compatible with a range of functional groups, including phenols, and tolerates sterically demanding groups. nih.gov

Table 1: Examples of Photochemical Synthesis of Amide Derivatives

| Product Class | Starting Materials | Light Source | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-Substituted Trichloroacetamides | Tetrachloroethylene, Amine | Low-Pressure Mercury Lamp | Tetrachloroethylene | ~97% | acs.org |

Electrosynthesis uses electrical current to drive chemical reactions, offering a green and often highly efficient alternative to traditional synthesis. youtube.com These reactions can typically be conducted at room temperature without the need for expensive and potentially toxic transition metal catalysts. youtube.com

A significant breakthrough has been the electrochemical conversion of carbon dioxide (CO₂) and nitrite (B80452) (NO₂⁻) to acetamide. nih.govresearchgate.net This process, carried out over copper catalysts in an alkaline medium using a gas diffusion electrode, demonstrates a novel pathway for C-N bond formation from abundant feedstocks. nih.govresearchgate.net Operando spectroelectrochemical studies and DFT calculations suggest that key intermediates, acetaldehyde (B116499) and hydroxylamine, undergo a nucleophilic addition to form acetaldoxime, which subsequently dehydrates and hydrolyzes to yield acetamide. nih.gov Importantly, this mechanism has been successfully extended to the synthesis of phenylacetamide, showcasing its potential for producing more complex amides. nih.govresearchgate.net

Another powerful electrochemical strategy involves the use of benzenediazonium (B1195382) salts as aryl radical precursors for the synthesis of aryl-substituted compounds. xmu.edu.cn While this specific example leads to benzothiophenes and phenanthrenes, the underlying principle of generating aryl radicals electrochemically is broadly applicable. In a paired electrolysis setup, the cathodic reduction of a diazonium salt generates an aryl radical. xmu.edu.cn This radical can then engage in various bond-forming reactions. Such methods offer an environmentally friendly route to complex aromatic structures under mild conditions. xmu.edu.cn

Table 2: Examples of Electrochemical Synthesis of Amides and Related Compounds

| Product | Starting Materials | Electrode Materials (Anode/Cathode) | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetamide | CO₂, NO₂⁻ | - (Copper Catalyst) | Water (Alkaline) | Gas Diffusion Electrode | - | nih.govresearchgate.net |

| Phenylacetamide | CO₂, NO₂⁻ | - (Copper Catalyst) | Water (Alkaline) | Gas Diffusion Electrode | - | nih.gov |

These advanced photochemical and electrochemical methodologies highlight the potential for developing novel, efficient, and sustainable synthetic routes to a wide array of substituted N-phenylacetamides, including potentially this compound. Further research is needed to adapt these general principles to this specific target molecule.

Sophisticated Spectroscopic and Diffraction Methodologies for Structural Elucidation of N 2,3 Dimethyl 6 Nitrophenyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. However, specific NMR data for N-(2,3-dimethyl-6-nitrophenyl)acetamide are not available in the public domain. A hypothetical analysis would employ a suite of advanced NMR techniques to fully characterize the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the intricate bonding network and spatial arrangement of atoms.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically through two or three bonds. This would help establish the connectivity of the protons on the dimethyl-substituted aromatic ring and the relationship between the NH proton and the acetyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.govuni.lu This technique would be instrumental in assigning the carbon signals of the aromatic ring, the two methyl groups, and the acetyl group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-4 bonds). nih.govsielc.com This is a powerful tool for piecing together the molecular skeleton, for instance, by showing correlations from the methyl protons to the aromatic carbons or from the amide proton to the carbonyl carbon and aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, irrespective of their bonding. This would be crucial for determining the preferred conformation of the molecule, such as the orientation of the acetamide (B32628) group relative to the nitro and methyl substituents on the phenyl ring.

Without experimental spectra, a data table of expected chemical shifts and correlations cannot be generated.

Solid-State NMR for Polymorphic Studies and Molecular Motion

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of crystalline materials. In the absence of published studies on this compound, one can only speculate on its potential applications. ssNMR could be used to:

Identify and characterize different polymorphic forms of the compound, which may exhibit distinct physical properties.

Probe molecular motion in the solid state, such as the rotation of the methyl groups or the phenyl ring.

Determine intermolecular interactions , such as hydrogen bonding, which govern the crystal packing.

Quantitative NMR Methodologies for Purity and Reaction Monitoring

Quantitative NMR (qNMR) offers a precise method for determining the concentration or purity of a sample. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound in a sample could be determined without the need for a specific analytical standard of the compound itself. This methodology could also be applied to monitor the progress of a chemical reaction that synthesizes the target molecule, by tracking the disappearance of reactants and the appearance of the product over time.

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS is indispensable for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Both ESI and APCI are "soft" ionization techniques that allow for the analysis of molecules with minimal fragmentation, primarily providing the mass of the intact molecule.

ESI-MS is particularly suited for polar molecules and would likely be used to detect protonated molecules, such as [M+H]⁺, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

APCI-MS is effective for less polar, thermally stable compounds and serves as a complementary technique to ESI.

For this compound (molecular formula C₁₀H₁₂N₂O₃), the expected exact mass of the neutral molecule would be a key piece of data. High-resolution measurement would confirm the elemental composition. While predicted data for related compounds are available, no experimental HRMS data for the title compound have been published.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (e.g., the [M+H]⁺ ion) to generate a characteristic pattern of fragment ions. Analyzing these fragments provides a "fingerprint" that can confirm the molecular structure. Key expected fragmentation pathways for this compound would likely involve:

Loss of the acetyl group.

Cleavage of the amide bond.

Loss of the nitro group.

A detailed analysis of these fragmentation patterns would provide definitive structural confirmation. However, the absence of published mass spectra for this specific compound makes a detailed discussion of its fragmentation pathways purely speculative.

Isotopic Labeling and Mass Defect Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to deduce possible elemental compositions. However, for unambiguous fragment identification and to trace genealogical links within complex spectra, techniques like isotopic labeling and mass defect analysis are invaluable. nih.govnih.gov

Isotopic labeling involves the strategic incorporation of a stable heavy isotope, such as ¹³C, ¹⁵N, or ²H, into the molecule of interest. nih.govnih.gov For this compound, selective labeling of the amide nitrogen with ¹⁵N or the acetyl methyl group with ¹³C can provide definitive insights into its fragmentation patterns under mass spectrometric analysis. When the labeled molecule is fragmented, the resulting ions containing the isotopic label will exhibit a characteristic mass shift, allowing for the clear identification of the fragment's origin. youtube.com

Kendrick Mass Defect (KMD) analysis further refines the interpretation of complex HRMS data. acs.org In KMD analysis, masses are renormalized from the IUPAC scale (based on ¹²C = 12.0000) to a scale where a chosen repeating unit, such as CH₂, has an integer mass. acs.org This allows for the rapid identification of homologous series of compounds or fragments, which will share the same Kendrick mass defect. nih.gov For this compound, a KMD analysis can help differentiate fragments that differ by specific chemical moieties, such as the loss of the nitro group versus the acetyl group.

Below is a hypothetical table illustrating how isotopic labeling and mass defect analysis could be applied to this molecule.

Interactive Data Table: Hypothetical Mass Defect Analysis of this compound and its Fragments

| Species | Formula | Isotopic Label | IUPAC Exact Mass (Da) | Kendrick Mass (CH₂) | Kendrick Mass Defect |

| Parent Ion | C₁₀H₁₂N₂O₃ | None | 208.0848 | 207.7289 | 0.7289 |

| Parent Ion | C₁₀H₁₂N(¹⁵N)O₃ | ¹⁵N (Nitro) | 209.0818 | 208.7241 | 0.7241 |

| Fragment [M-NO₂]⁺ | C₁₀H₁₂NO⁺ | None | 162.0919 | 161.8443 | 0.8443 |

| Fragment [M-COCH₃]⁺ | C₈H₉N₂O₂⁺ | None | 165.0664 | 164.8093 | 0.8093 |

This data is illustrative and based on theoretical calculations.

Vibrational Spectroscopy (IR and Raman) and Computational Correlations

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrations of specific bonds and functional groups. researchgate.net For this compound, the FT-IR spectrum is expected to show distinct bands corresponding to the amide, nitro, and substituted aromatic functionalities. The N-H stretching vibration of the secondary amide typically appears as a sharp band, while the C=O stretching (Amide I band) is one of the most intense absorptions in the spectrum. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group are also strong and characteristic. researchgate.net

Interactive Data Table: Hypothetical FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3250 | Medium-Sharp | ν(N-H) stretch | Amide |

| ~3080 | Weak | ν(C-H) aromatic stretch | Aromatic Ring |

| ~2960, ~2870 | Weak | ν(C-H) asymmetric/symmetric stretch | Methyl Groups |

| ~1670 | Strong | ν(C=O) stretch (Amide I) | Amide |

| ~1580 | Medium | ν(C=C) aromatic stretch | Aromatic Ring |

| ~1540 | Strong | δ(N-H) bend + ν(C-N) stretch (Amide II) | Amide |

| ~1520 | Very Strong | νₐₛ(NO₂) asymmetric stretch | Nitro Group |

| ~1345 | Strong | νₛ(NO₂) symmetric stretch | Nitro Group |

| ~850 | Strong | γ(C-H) out-of-plane bend | Aromatic Ring |

ν: stretching, δ: in-plane bending, γ: out-of-plane bending. This data is representative. researchgate.networldscientific.com

Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. nih.gov Therefore, vibrations such as the symmetric stretch of the nitro group and the breathing modes of the aromatic ring are often more prominent in the Raman spectrum. nih.govresearchgate.net This complementarity is crucial for a complete vibrational analysis.

Interactive Data Table: Hypothetical Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080 | Medium | ν(C-H) aromatic stretch | Aromatic Ring |

| ~2925 | Strong | ν(C-H) symmetric stretch | Methyl Groups |

| ~1610 | Medium | Aromatic ring breathing mode | Aromatic Ring |

| ~1580 | Medium | ν(C=C) aromatic stretch | Aromatic Ring |

| ~1345 | Very Strong | νₛ(NO₂) symmetric stretch | Nitro Group |

| ~820 | Medium | Ring deformation | Aromatic Ring |

This data is representative. nih.govnih.gov

To achieve unambiguous assignment of the experimental vibrational bands, theoretical calculations using Density Functional Theory (DFT) are employed. nih.gov By optimizing the molecular geometry and calculating the harmonic vibrational frequencies at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated. worldscientific.commdpi.com Calculated frequencies are often systematically scaled to account for anharmonicity and computational approximations, leading to excellent agreement with experimental data. nih.govresearching.cn The Potential Energy Distribution (PED) from the calculation provides a detailed assignment of each vibrational mode. researching.cn

Interactive Data Table: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Assignment (PED %) | Experimental FT-IR | Experimental Raman | Calculated (Scaled) |

| ν(N-H) (98%) | 3252 | - | 3255 |

| ν(C=O) (85%) | 1671 | 1670 | 1668 |

| νₐₛ(NO₂) (88%) | 1521 | 1523 | 1519 |

| νₛ(NO₂) (90%) | 1345 | 1346 | 1344 |

This data is illustrative of the expected correlation between experimental and theoretical values. mdpi.comnih.gov

Single-Crystal X-ray Diffraction (SCXRD) Methodologies

While spectroscopic methods provide information about functional groups and connectivity, only Single-Crystal X-ray Diffraction (SCXRD) can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A prerequisite for SCXRD is the growth of high-quality single crystals. rsc.org

Growing single crystals suitable for X-ray analysis is often a matter of patient experimentation with various techniques and solvent systems. mit.edu For a small organic molecule like this compound, several methods are commonly successful. The choice of solvent is critical; it should be one in which the compound is moderately soluble. rochester.edu

Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a container that is loosely covered (e.g., with perforated foil) to allow the solvent to evaporate slowly over days or weeks. mit.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or from room temperature to a lower temperature (e.g., in a refrigerator). mit.edu This decrease in temperature reduces the solubility of the compound, promoting crystallization.

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. rsc.orgresearchgate.net The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Interactive Data Table: Potential Crystal Growth Strategies for this compound

| Technique | Solvent(s) | Precipitant (Anti-solvent) | Rationale |

| Slow Evaporation | Acetone, Ethyl Acetate (B1210297), Dichloromethane (B109758) | N/A | These volatile solvents allow for controlled evaporation at room temperature. |

| Slow Cooling | Ethanol, Isopropanol, Toluene | N/A | The compound's solubility is likely to be temperature-dependent in these solvents. |

| Vapor Diffusion | Dichloromethane, THF | Hexane, Pentane | A polar aprotic solvent dissolving the compound, with a non-polar anti-solvent. researchgate.net |

| Vapor Diffusion | Ethanol | Diethyl Ether | A polar protic solvent dissolving the compound, with a less polar anti-solvent. researchgate.net |

The suitability of each method and solvent system must be determined experimentally. rochester.eduuni-marburg.de

Data Collection and Refinement Procedures for Absolute Structure Determination

The determination of the crystal structure of this compound would involve a meticulous process of data collection and computational refinement. A suitable single crystal, grown from a slow evaporation of an appropriate solvent, is selected and mounted on a goniometer head of a diffractometer.

The crystal is then cooled to a low temperature, typically around 100 K, to minimize thermal vibrations of the atoms, which results in a more precise determination of their positions. The data collection is performed using a modern CCD or CMOS area detector diffractometer, commonly employing Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. A complete sphere of diffraction data is collected by a series of ω and φ scans.

The collected diffraction intensities are then integrated and corrected for various factors, including Lorentz and polarization effects, and absorption. The structure is typically solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are generally placed in geometrically calculated positions and refined using a riding model. The amide hydrogen atom is often located from the difference Fourier map and refined with appropriate restraints.

For absolute structure determination, the Flack parameter is calculated from the diffraction data. A value close to zero for the Flack parameter would confirm the correct absolute configuration of the molecule in the crystal.

A summary of hypothetical crystallographic data and refinement parameters for this compound is presented in the interactive table below.

| Parameter | Value |

| Chemical formula | C₁₀H₁₂N₂O₃ |

| Formula weight | 208.22 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.45 |

| b (Å) | 12.67 |

| c (Å) | 9.89 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1021.5 |

| Z | 4 |

| Calculated density (g/cm³) | 1.355 |

| Absorption coefficient (mm⁻¹) | 0.10 |

| F(000) | 440 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| 2θ range for data collection (°) | 5.0 to 55.0 |

| Index ranges | -10 ≤ h ≤ 10, -16 ≤ k ≤ 16, -12 ≤ l ≤ 12 |

| Reflections collected | 8890 |

| Independent reflections | 2345 [R(int) = 0.035] |

| Data/restraints/parameters | 2345 / 0 / 137 |

| Goodness-of-fit on F² | 1.05 |

| Final R indexes [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indexes (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Absolute structure parameter | 0.05 (12) |

| Largest diff. peak/hole (e Å⁻³) | 0.35 and -0.28 |

Interpretation of Intermolecular Interactions and Crystal Packing Motifs

The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). In many related crystal structures, molecules are linked into chains or dimers via N-H···O=C hydrogen bonds. In the case of this compound, it is plausible that the amide proton forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of one-dimensional chains.

Furthermore, the nitro group, with its two oxygen atoms, can act as a hydrogen bond acceptor. Weak C-H···O interactions involving the methyl groups or the aromatic ring hydrogens and the nitro-group oxygens are also likely to be present, contributing to the stability of the crystal packing.

The steric bulk of the two methyl groups adjacent to the acetamido and nitro substituents would influence the conformation of the molecule. The dihedral angle between the phenyl ring and the acetamido group, as well as the twist of the nitro group relative to the ring, would be a result of minimizing steric hindrance while optimizing intermolecular interactions.

A summary of potential intermolecular interactions is provided in the interactive table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H | O=C | 2.8 - 3.0 | Primary motif, linking molecules into chains. |

| C-H···O Interaction | C(methyl)-H | O(nitro) | 3.2 - 3.5 | Contributes to the stability of the packing. |

| C-H···O Interaction | C(ring)-H | O(nitro) | 3.2 - 3.5 | Further stabilizes the crystal lattice. |

| π-π Stacking | Phenyl ring | Phenyl ring | 3.5 - 3.8 | Potential for offset stacking between chains. |

Theoretical and Computational Chemistry Approaches to N 2,3 Dimethyl 6 Nitrophenyl Acetamide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in understanding the intrinsic properties of N-(2,3-dimethyl-6-nitrophenyl)acetamide, which are governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) Calculations for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules the size of this compound. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy for determining ground-state properties.

DFT calculations can be employed to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, a study on related acetamide (B32628) derivatives utilized DFT to understand how substituent groups influence molecular geometry. cyberleninka.ru The presence of the nitro group, a strong electron-withdrawing group, and the methyl groups, which are electron-donating, are expected to significantly influence the geometry of the phenyl ring and the acetamide side chain.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov In substituted N-phenylmaleimides, including a 2-nitrophenyl derivative, DFT calculations have shown that the nature of the substituent (electron-donating or -accepting) directly impacts these orbital energies. nih.gov

Table 1: Representative Ground State Properties of this compound Calculated by DFT

| Property | Calculated Value |

| Total Energy (Hartree) | -784.5 |

| Dipole Moment (Debye) | 4.5 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -2.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic nitro compounds.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wave function of a molecule into a more intuitive chemical picture of bonding and charge distribution. wisc.edu NBO analysis partitions the electron density into localized orbitals that correspond to core electrons, lone pairs, and bonds.

For this compound, NBO analysis would reveal the distribution of electron density across the molecule, quantifying the charges on each atom. This is particularly insightful for understanding the electronic effects of the nitro and methyl substituents. The analysis would likely show a significant positive charge on the nitrogen atom of the nitro group and the carbon atom of the carbonyl group, indicating their electrophilic nature. Conversely, the oxygen atoms of the nitro and carbonyl groups would exhibit significant negative charges.

NBO analysis also quantifies hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.gov The strength of these interactions can be evaluated using second-order perturbation theory. wisc.edu In this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds.

Table 2: Representative Natural Atomic Charges on Key Atoms of this compound from NBO Analysis

| Atom | Natural Charge (e) |

| O (carbonyl) | -0.65 |

| N (amide) | -0.45 |

| C (carbonyl) | +0.70 |

| N (nitro) | +0.50 |

| O (nitro) | -0.40 |

Note: The values in this table are illustrative and represent typical data obtained from NBO calculations on similar aromatic nitro compounds.

Molecular Dynamics (MD) Simulations

While quantum chemical methods provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

Conformational Landscape Exploration and Energy Minima

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The orientation of the acetamide group relative to the phenyl ring and the rotation around the C-N amide bond are particularly important. A study on the related N-(2,3-dimethylphenyl)acetamide revealed that the conformation of the N-H bond is syn to both methyl substituents. nih.govnih.gov

MD simulations can be used to explore the potential energy surface of this compound, identifying the various stable conformers and the energy barriers between them. By simulating the molecule's motion at a given temperature, MD can reveal the relative populations of different conformers and the timescales of conformational transitions. This information is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions. The rotational barrier of the nitrophenyl group in a related molecule was determined to be significant, indicating that certain spatial orientations are more stable. nih.gov

Solvent Effects and Solvation Dynamics

The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are an excellent tool for studying these solvent effects. By explicitly including solvent molecules in the simulation, it is possible to model the solvation shell around this compound and to study the dynamics of the solvent molecules in its vicinity.

These simulations can provide insights into the solubility of the compound in different solvents by calculating the free energy of solvation. Furthermore, MD can be used to study how the solvent affects the conformational equilibrium of the molecule and the dynamics of its internal motions. For instance, in a polar solvent, conformers with a larger dipole moment may be stabilized. The study of solvation dynamics can reveal how the solvent reorganizes in response to changes in the solute's electronic structure, which is important for understanding chemical reactions in solution.

Intermolecular Interaction Dynamics in Aggregates and Solutions

The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases, such as in solid-state aggregates or in solution. These non-covalent interactions govern properties like solubility, crystal packing, and biological activity.

In the solid state, the aggregation of this compound would be directed by a combination of hydrogen bonds, π-π stacking interactions, and van der Waals forces. The acetamide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which would likely lead to the formation of chains or dimeric structures. The presence of the nitro group, a strong electron-withdrawing group, and the electron-donating methyl groups on the phenyl ring creates a significant dipole moment and modulates the electrostatic potential surface of the molecule. This influences how molecules orient themselves to maximize electrostatic attractions and minimize repulsions.

In solution, the dynamics of intermolecular interactions become more complex. The choice of solvent would play a critical role. In polar protic solvents, such as ethanol, the solvent molecules would compete with the solute to form hydrogen bonds. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent can act as a hydrogen bond acceptor. The interactions between the solute and solvent molecules, known as solvation, can be modeled computationally to understand solubility and the stability of the solute in different environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. This can include its synthesis, degradation, or further functionalization.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, identifying the transition state (TS) is paramount. The TS is the highest energy point along the reaction pathway that connects reactants and products. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be employed to locate the TS geometry.

Once a transition state is identified and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps out the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This provides a detailed picture of the geometric changes that occur throughout the reaction.

Activation Energy Calculations and Reaction Energetics

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. Computationally, the activation energy is calculated as the difference in energy between the transition state and the reactants.

Ea = ETransition State - EReactants

Solvent Continuum Models in Reaction Pathway Prediction

Reactions are most often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Explicitly modeling every solvent molecule is computationally expensive. Therefore, solvent continuum models, such as the Polarizable Continuum Model (PCM), are frequently used.

In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach allows for the inclusion of solvent effects on the energies of reactants, transition states, and products, leading to more accurate predictions of reaction pathways in solution.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shift Prediction and Anisotropy Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts.

The process involves first optimizing the geometry of this compound using a method like DFT. Then, a GIAO calculation is performed on the optimized geometry to compute the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). The chemical shifts are then obtained by referencing these shielding values to the computed shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared to experimentally obtained spectra to confirm the structure of the molecule. Discrepancies between predicted and experimental values can often be rationalized by considering factors such as solvent effects, intermolecular interactions, and conformational dynamics that may not be fully captured in the computational model of an isolated molecule in the gas phase.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Representative Aromatic Nitro Compound (Calculated using DFT)

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 148.2 |

| C2 | 125.4 |

| C3 | 129.8 |

| C4 | 123.1 |

| C5 | 135.7 |

| C6 | 119.5 |

Note: The data in this table is representative of a generic aromatic nitro compound and is for illustrative purposes only, as specific computational data for this compound is not available.

Vibrational Frequency and Intensity Simulation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the structure of molecules. Computational simulations of vibrational spectra serve as a crucial aid in the assignment of experimental spectral bands. For this compound, a thorough vibrational analysis can be performed using DFT calculations.

Research Findings:

Quantum chemical calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been successfully employed to analyze the vibrational spectra of related nitroaromatic compounds. nih.gov This level of theory is effective for performing harmonic frequency analyses to predict the fundamental vibrational modes. nih.gov For a molecule like this compound, the vibrational modes can be categorized based on the functional groups present: the phenyl ring, the nitro group (NO₂), the acetamide group (NHCOCH₃), and the two methyl groups (CH₃).

The nitro group typically exhibits strong characteristic stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) is generally observed at a higher frequency than the symmetric stretching mode (ν_s(NO₂)). nih.govnih.gov For instance, in a similar molecule, 4-methyl-2-nitrophenyl isocyanate, the asymmetric and symmetric nitro stretching modes were assigned to bands at 1569 cm⁻¹ and 1339 cm⁻¹, respectively. nih.gov

A full theoretical vibrational analysis would involve the calculation of the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental data. While specific computational studies on this compound are not available in the reviewed literature, the table below provides a hypothetical representation of expected vibrational modes based on analyses of similar compounds. nih.govresearchgate.net

Table 1: Hypothetical Vibrational Frequencies for this compound (Note: This table is illustrative and based on typical frequency ranges for the specified functional groups. Specific calculated values for this compound are not available in the cited literature.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Asymmetric CH₃ Stretch | 2950-3000 |

| Symmetric CH₃ Stretch | 2850-2900 |

| C=O Stretch | 1630-1690 |

| Asymmetric NO₂ Stretch | 1500-1570 |

| Symmetric NO₂ Stretch | 1330-1370 |

| C-N Stretch | 1200-1350 |

UV-Vis Absorption and Electronic Excitation Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. cecam.orgyoutube.com It provides information on the electronic transitions between molecular orbitals, including their energies and intensities (oscillator strengths). This allows for the interpretation and assignment of the absorption bands observed in experimental UV-Vis spectra.

Research Findings:

For aromatic nitro compounds, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding or non-bonding orbital to a π* anti-bonding orbital, are usually intense. The n → π* transitions, involving the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms of the nitro group) to a π* anti-bonding orbital, are generally weaker.

In the case of this compound, the electronic spectrum would be influenced by the chromophoric nitro group and the auxochromic acetamide and methyl groups attached to the phenyl ring. TD-DFT calculations, often performed at the B3LYP level of theory, can predict the vertical excitation energies and oscillator strengths for the lowest energy electronic transitions. rsc.org These calculations would help in understanding the nature of the electronic transitions by identifying the specific molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many organic molecules, the lowest energy transition corresponds to the HOMO-LUMO transition. nih.gov

While no specific TD-DFT studies for this compound have been reported in the literature surveyed, the expected results can be illustrated. The calculations would likely reveal intense absorption bands in the UV region, corresponding to π → π* transitions within the nitrophenyl chromophore. The solvent environment can also be modeled in these calculations using methods like the Polarizable Continuum Model (PCM) to provide more realistic predictions of the absorption maxima.

The following table provides a hypothetical representation of TD-DFT calculation results for this compound, illustrating the kind of data that would be obtained from such a study.

Table 2: Hypothetical TD-DFT Results for this compound (Note: This table is for illustrative purposes to show the typical output of a TD-DFT calculation. Specific calculated values for this compound are not available in the cited literature.)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 350 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 280 | 0.45 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 250 | 0.30 | HOMO → LUMO+1 (π → π*) |

Chemical Reactivity and Transformation Pathways of N 2,3 Dimethyl 6 Nitrophenyl Acetamide

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can participate in a variety of chemical transformations, profoundly impacting the molecular structure and properties.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction converts N-(2,3-dimethyl-6-nitrophenyl)acetamide into N-(6-amino-2,3-dimethylphenyl)acetamide, a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules. A variety of reducing agents and catalytic systems can accomplish this transformation.

Commonly employed methods include catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reduction methods are also effective and utilize reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄). The choice of reagent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Selected Reduction Strategies for Nitroarenes

| Reducing Agent/System | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol, Room Temperature, Atmospheric Pressure | Aromatic Amine | A widely used, clean, and efficient method. |

| SnCl₂·2H₂O | Ethanol, Reflux | Aromatic Amine | Effective for a broad range of nitroarenes. |

| Fe, CH₃COOH | Acetic Acid, Heat | Aromatic Amine | A classic and cost-effective method. |

| Na₂S₂O₄ | Water/Methanol, Room Temperature | Aromatic Amine | A mild reducing agent, useful when other sensitive functional groups are present. |

The resulting product, 2,3-dimethyl-6-nitroaniline (B184222), is a known chemical compound. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing strong electron-withdrawing groups like the nitro group. numberanalytics.com The SNAr mechanism typically proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is enhanced by the presence of electron-withdrawing substituents at the ortho and para positions to the leaving group. pressbooks.pub

In this compound, the nitro group strongly activates the aromatic ring towards nucleophilic attack. However, for a classic SNAr reaction to occur, a suitable leaving group (typically a halide) must be present on the ring, preferably at a position ortho or para to the nitro group. pressbooks.pub In the absence of such a leaving group, direct SNAr on the unsubstituted positions of the ring is generally difficult.

Should a derivative of this compound be synthesized with a leaving group, such as a halogen, at the 4- or 5-position, it would be expected to undergo SNAr reactions with various nucleophiles. For instance, reaction with amines, alkoxides, or thiolates could introduce new functional groups onto the aromatic ring. tandfonline.commdpi.com The reactivity in such SNAr reactions is influenced by the nature of the leaving group, with the general order of reactivity being F > Cl > Br > I. numberanalytics.com

The nitro group of aromatic compounds can be reduced under photochemical conditions. nih.govacs.org This process often involves the generation of reactive species upon irradiation with light. For instance, the photoreduction of nitroaromatic compounds can be facilitated by hydrated electrons generated from other molecules in the reaction mixture. nih.govacs.org

One proposed mechanism involves the excitation of a sensitizer (B1316253) molecule by light, which then generates a hydrated electron and a radical cation. nih.govacs.org This hydrated electron can then be transferred to the nitroaromatic compound, initiating its reduction. The presence of materials like clay minerals can enhance this process by stabilizing the radical cation and providing a constrained environment for the reaction to occur. nih.govacs.org The reduction of nitroaromatics can also be achieved using heterogeneous photocatalysts, such as Cu₂O/TiO₂/UiO-66, which can generate hydrogen in situ upon UV irradiation to reduce the nitro group to an amine at ambient temperature and pressure. fourwaves.com The photocatalytic reduction of nitroaromatics to anilines often proceeds through a stepwise hydrogenation pathway involving intermediates like nitrosobenzene (B162901) and N-phenylhydroxylamine. rsc.org

Transformations of the Acetamide (B32628) Moiety

The acetamide group provides another reactive site within the this compound molecule, allowing for further functionalization and modification.

The acetamide linkage in this compound can be cleaved through hydrolysis under acidic, basic, or enzymatic conditions. This reaction yields 2,3-dimethyl-6-nitroaniline and acetic acid. patsnap.com

Acid-catalyzed hydrolysis typically involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. rsc.orgrsc.org Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release the amine and carboxylic acid products. rsc.orgrsc.orgsciencemadness.org The rate of acid-catalyzed hydrolysis is dependent on the acid concentration. rsc.orgrsc.org

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. rsc.org This forms a tetrahedral intermediate which then eliminates the amine anion (or the amine itself after protonation) to give the carboxylate. This method is generally irreversible as the final carboxylate is deprotonated.

Table 2: General Conditions for Acetanilide (B955) Hydrolysis

| Condition | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic | Dilute or Concentrated Acid (e.g., HCl, H₂SO₄), Heat | Aromatic Amine, Acetic Acid | A-2 or A-1 depending on acid concentration rsc.org |

| Basic | Aqueous Base (e.g., NaOH, KOH), Heat | Aromatic Amine, Carboxylate Salt | Nucleophilic acyl substitution rsc.org |

The nitrogen atom of the acetamide group can be further functionalized through N-alkylation and N-acylation reactions. These reactions typically require the deprotonation of the amide N-H bond using a strong base to form an amide anion, which then acts as a nucleophile. derpharmachemica.com

N-Alkylation can be achieved by treating the amide with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), followed by the addition of an alkylating agent like an alkyl halide or sulfate. derpharmachemica.comgoogle.com The choice of base and solvent is crucial to favor N-alkylation over potential O-alkylation.

N-Acylation can be performed in a similar manner, using an acylating agent such as an acyl chloride or anhydride (B1165640) after the deprotonation of the amide. This would lead to the formation of an N-acylacetamide derivative.

These functionalization reactions provide a pathway to introduce a wide variety of substituents onto the amide nitrogen, allowing for the synthesis of a diverse range of derivatives with potentially new chemical and biological properties.

Rearrangement Reactions Involving the Amide Linkage

The amide linkage in this compound is a key functional group that can participate in various chemical transformations. While specific studies on the rearrangement reactions of this particular compound are not extensively documented in the reviewed literature, general principles of amide chemistry and related research on similar structures provide insights into potential pathways.

One notable area of research involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can be harnessed for the construction of amide bonds. nih.gov This type of reaction, while not a direct rearrangement of the pre-formed amide in this compound, highlights the reactivity of the o-nitrophenyl moiety in facilitating amide bond formation through rearrangement processes. nih.gov The study demonstrated the broad applicability of this method for synthesizing primary, secondary, and tertiary amides, and its utility was showcased in the synthesis of the lipid-lowering agent bezafibrate. nih.gov The functional group tolerance and orthogonality of this approach were further exemplified by the N-acylation of unprotected amino acids. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound is substituted with three distinct groups: two methyl groups, a nitro group, and an acetamido group. These substituents significantly influence the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitution reactions.

Directing Effects of Substituents on Regioselectivity

The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming groups during electrophilic aromatic substitution (EAS). pressbooks.publumenlearning.comcognitoedu.org These effects are categorized as either ortho-para directing or meta directing. pressbooks.pub

Methyl Groups (-CH₃): Alkyl groups are weak activating groups and are ortho-para directors. pressbooks.pubcognitoedu.org They donate electron density to the ring through an inductive effect, stabilizing the carbocation intermediate formed during ortho and para attack. libretexts.org

Acetamido Group (-NHCOCH₃): The acetamido group is a moderate activating group and an ortho-para director. pressbooks.pub The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. pressbooks.publibretexts.org However, the electron-withdrawing nature of the adjacent carbonyl group moderates this activating effect. pressbooks.pub

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta director. lumenlearning.comcognitoedu.orglibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. lumenlearning.comcognitoedu.org The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the relatively more electron-rich site for electrophilic attack. cognitoedu.orglibretexts.org

In this compound, the directing effects of these groups are combined. The two methyl groups at positions 2 and 3, and the acetamido group at position 1, would preferentially direct incoming electrophiles to the ortho and para positions relative to them. Conversely, the nitro group at position 6 strongly directs incoming electrophiles to the meta position relative to it (position 4). The interplay of these directing effects, along with steric hindrance from the existing substituents, will ultimately determine the regiochemical outcome of electrophilic substitution reactions.

For nucleophilic aromatic substitution (SNAr), the presence of strongly electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack. nih.govmsu.edu These groups stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction. nih.gov The nitro group at the ortho or para position to the leaving group provides the most significant activation. nih.gov

Reactivity Studies of Specific Sites on the Aromatic Ring

For electrophilic aromatic substitution , the positions on the ring will have varied reactivity based on the combined electronic effects of the substituents. The activating acetamido and methyl groups will increase electron density at certain positions, while the deactivating nitro group will decrease it. The positions least deactivated by the nitro group and most activated by the other groups will be the most susceptible to electrophilic attack.

For nucleophilic aromatic substitution , the presence of the nitro group ortho to the acetamido group and meta to one of the methyl groups makes the ring susceptible to nucleophilic attack, potentially leading to the displacement of a suitable leaving group. The rate of such reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. msu.edu For instance, studies on similar nitro-halo aromatic derivatives show their utility as building blocks in SNAr reactions for synthesizing various compounds. tandfonline.com

Oxidative and Reductive Degradation Pathways (Mechanistic Environmental Studies)

The environmental fate of this compound is influenced by its susceptibility to oxidative and reductive degradation processes. These pathways can be initiated by abiotic factors like sunlight and reactive oxygen species, or by biotic processes mediated by microorganisms.

Ozonolysis and Photolytic Degradation Mechanisms

Ozonolysis is an organic reaction where ozone cleaves unsaturated bonds, typically carbon-carbon double bonds in alkenes and alkynes, replacing them with carbonyl groups. wikipedia.orgorganic-chemistry.org While the aromatic ring of this compound is generally resistant to ozonolysis under typical environmental conditions, this process can be relevant for certain degradation products or under specific treatment conditions. The Criegee mechanism describes the process for alkenes, involving the formation of a primary ozonide followed by rearrangement to a Criegee intermediate. organic-chemistry.org

Photolytic degradation involves the breakdown of molecules by light. The presence of a nitro group in this compound makes it susceptible to photolytic reactions. nih.govnih.gov For many nitroaromatic compounds, photodegradation can proceed through various pathways, including the reduction of the nitro group to a nitroso group, which can then undergo further transformations. nih.gov Studies on other nitro-containing pharmaceuticals have shown that photolysis can lead to the formation of various transformation products, and the rate of degradation is often pH-dependent. nih.govresearchgate.net For instance, the photolytic degradation of nitrofurantoin, another nitroaromatic compound, involves photoisomerization and subsequent photohydrolysis. researchgate.net The degradation of such compounds can be influenced by the presence of other substances in the environment that can act as photosensitizers or quenchers. researchgate.net

Biotransformation Mechanisms and Metabolite Identification (non-clinical)

Microorganisms in soil and water can play a significant role in the transformation of this compound. The primary biotransformation pathway for many nitroaromatic compounds is the reduction of the nitro group to an amino group. This reduction can proceed through nitroso and hydroxylamino intermediates.

While specific biotransformation studies on this compound are limited, research on analogous compounds provides valuable insights. For example, endophytic fungi and soil bacteria have been shown to degrade related compounds like N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide. nih.gov These microorganisms can utilize the compounds as a source of carbon and nitrogen, leading to the formation of various metabolites. The identification of these metabolites is crucial for understanding the complete environmental degradation pathway and assessing any potential ecotoxicological risks of the transformation products.

Solid State Chemistry and Crystal Engineering of N 2,3 Dimethyl 6 Nitrophenyl Acetamide